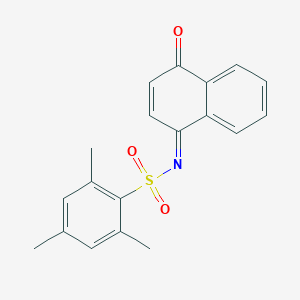
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TONB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TONB is a sulfonamide derivative that has shown promising results in various studies, including its use as an anti-inflammatory and anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, it is believed that 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of specific signaling pathways, such as the NF-κB pathway. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have antioxidant effects and to inhibit the growth of bacteria. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to have a low toxicity profile in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds. However, 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several potential future directions for research on 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the development of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and to identify potential side effects.
Métodos De Síntesis
The synthesis of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction between 2,4,6-trimethylaniline and 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent and is followed by purification through recrystallization.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce apoptosis in cancer cells, including breast cancer and colon cancer cells.
Propiedades
Fórmula molecular |
C19H17NO3S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(NE)-2,4,6-trimethyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO3S/c1-12-10-13(2)19(14(3)11-12)24(22,23)20-17-8-9-18(21)16-7-5-4-6-15(16)17/h4-11H,1-3H3/b20-17+ |
Clave InChI |
UPFQFDIDONUUJZ-LVZFUZTISA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



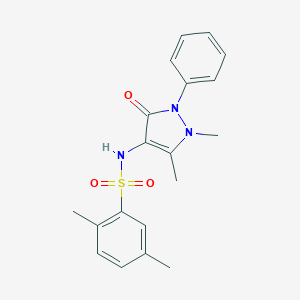
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)

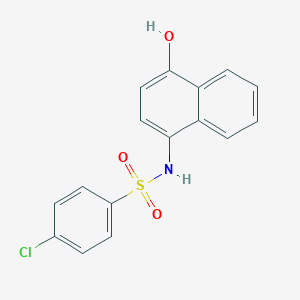
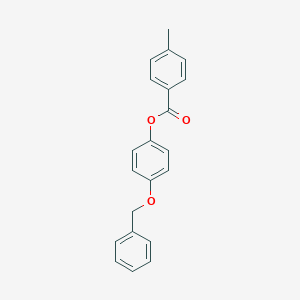
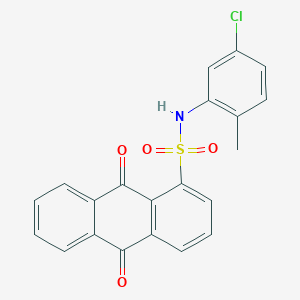
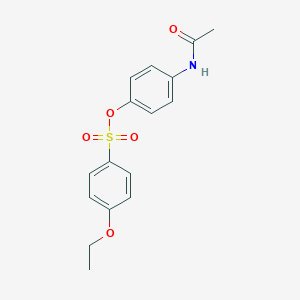
![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)


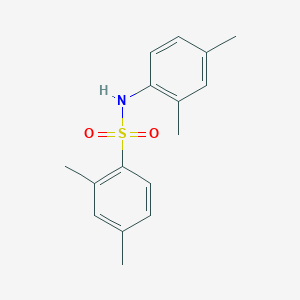
![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)